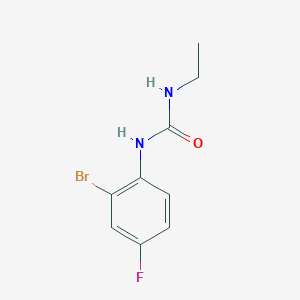

1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Description

1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a substituted urea derivative characterized by a bromo and fluoro substituent on the phenyl ring and an ethyl group attached to the urea moiety. Substituted ureas are commonly investigated for their hydrogen-bonding capabilities, which influence their biological activity, crystallinity, and solubility .

Properties

IUPAC Name |

1-(2-bromo-4-fluorophenyl)-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O/c1-2-12-9(14)13-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKJRSJQJABOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination of Fluorinated Arenes

Electrophilic bromination of fluorinated aromatic precursors, such as 4-fluorophenyl derivatives, often employs brominating agents like bromine (Br₂) or sodium bromide (NaBr) in acidic media. For example, Patent CN109912396B details a bromination method for 3-bromo-4-fluorobenzaldehyde using NaBr, HCl, and NaClO under ultrasonication, achieving yields exceeding 90%. Adapting this approach, 4-fluoroanisole could undergo directed bromination at the ortho position using NaBr/HCl/NaClO, though regioselectivity would depend on the directing group (e.g., -OCH₃ vs. -NH₂).

Reaction Conditions Comparison

Diazotization-Bromination for Regioselective Bromination

Patent CN111825531B demonstrates a two-step process for 2-bromo-4-fluoro-6-methylphenol, involving diazotization of 2-methyl-4-fluoroaniline with nitrosyl sulfuric acid followed by bromination with Br₂/H₂O₂. This method avoids hazardous bromine gas and achieves high regioselectivity. For 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, a similar approach could involve diazotizing 4-fluoroaniline to generate a diazonium salt, which is then brominated in situ.

Urea Bond Formation: Amine-Isocyanate Coupling

Reaction of 2-Bromo-4-fluoroaniline with Ethyl Isocyanate

The urea moiety in the target compound is typically formed via the reaction of an aryl amine with an isocyanate. For instance, 2-bromo-4-fluoroaniline could react with ethyl isocyanate in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, as shown below:

Optimized Parameters

Alternative Route via Carbamate Intermediate

A safer alternative to isocyanates involves using carbamoyl chlorides. For example, reacting 2-bromo-4-fluoroaniline with ethyl carbamoyl chloride in the presence of a base (e.g., K₂CO₃) could yield the target urea:

Integrated Synthetic Pathways

Pathway 1: Bromination Followed by Urea Formation

Advantages : High-purity intermediates; scalable bromination.

Challenges : Regioselective bromination requires careful directing group management.

Pathway 2: Diazotization-Bromination and Urea Coupling

-

Diazotization : 4-Fluoroaniline → Diazonium salt with HNO₂/H₂SO₄.

-

Bromination : Diazonium salt → 2-Bromo-4-fluoroaniline using CuBr.

-

Urea Formation : As in Pathway 1.

Advantages : Avoids liquid bromine; better regiocontrol.

Challenges : Diazonium intermediates are thermally unstable.

Critical Analysis of Reaction Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-3-ethylurea can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products:

Substitution: Products with different halogen or functional group substitutions.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, such as amines.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-3-ethylurea has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials.

Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- 1-(2-Bromophenyl)-3-phenylurea (): This analog replaces the 4-fluoro substituent with a phenyl group on the urea nitrogen. The bromo substituent at the ortho position may sterically hinder interactions in biological systems .

- The trifluoroethyl group increases lipophilicity, contrasting with the urea’s hydrogen-bonding capacity. Such differences highlight how functional groups dictate physicochemical properties and target selectivity .

Urea vs. Thiourea Derivatives

- 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea (): Replacing the urea oxygen with sulfur (thiourea) enhances resonance stabilization and alters hydrogen-bonding strength. Thioureas are often more resistant to hydrolysis but may exhibit higher toxicity .

N-Alkyl Substituent Variations

1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea ():

This compound features a trifluoromethyl group, which significantly increases electronegativity and metabolic stability. The 3-chlorophenyl substituent may enhance π-π stacking interactions, contrasting with the ethyl group’s simpler hydrophobic effects .

Structural Complexity and Pharmacological Potential

- Cabergoline derivatives ():

These ergoline-based ureas demonstrate how complex N-substituents (e.g., allylergolinyl groups) enable receptor-specific interactions, such as dopamine agonist activity. In contrast, 1-(2-bromo-4-fluorophenyl)-3-ethylurea’s simpler structure may favor broad-spectrum applications but limit target specificity .

Data Tables

Table 1: Substituent Comparison of Selected Urea Derivatives

Table 2: Functional Group Impact on Properties

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a halogenated aryl amine with an isocyanate derivative. For example, analogous urea derivatives (e.g., 1-(4-Bromo-2-fluorophenyl)ureas) are synthesized via nucleophilic substitution or Ullmann-type reactions under inert atmospheres (N₂/Ar) using polar aprotic solvents (e.g., DMF, THF) . Optimization often employs Design of Experiments (DOE) to evaluate variables like temperature (e.g., 60–100°C), catalyst loading (e.g., Pd/C or CuI), and stoichiometric ratios. Statistical methods such as factorial design minimize trial runs while maximizing yield .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Bromo-4-fluoroaniline, ethyl isocyanate | Core urea formation |

| 2 | DMF, 80°C, N₂ atmosphere | Solvent and reactivity control |

| 3 | Triethylamine (base) | Neutralize byproducts |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ethyl group at δ 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ~273.1 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves halogen (Br/F) spatial arrangement and hydrogen-bonding networks critical for biological activity (e.g., N-H···O interactions in ureas) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., charge distribution at Br/F sites) and binding affinities to targets like phospholipase D1 . Molecular dynamics simulations model urea backbone flexibility and hydrophobic interactions with enzyme active sites. ICReDD’s integrated computational-experimental workflows use reaction path searches to prioritize derivatives with optimal steric and electronic profiles .

Q. What strategies resolve contradictions in reported biological activity data for halogenated ureas?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based inhibition) is critical. For example, inconsistent IC₅₀ values for kinase inhibition may require:

- Dose-response curves under standardized conditions (pH 7.4, 37°C).

- Counter-screening against off-target enzymes (e.g., COX-2, CYP450) to rule out nonspecific effects .

Q. How does the electronic nature of halogen substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while fluorine’s electronegativity directs regioselectivity in electrophilic substitutions. Hammett σ constants (Br: +0.23, F: +0.06) predict electron-withdrawing effects on aryl rings, impacting reaction rates and byproduct formation .

Q. What in vitro toxicity screening protocols are recommended for early-stage evaluation?

- Methodological Answer : Prioritize:

- Cytotoxicity assays (MTT/XTT) in HEK293 or HepG2 cells.

- hERG channel inhibition (patch-clamp) to assess cardiac risk.

- Microsomal stability (human liver microsomes) to predict metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.